molecular formula C13H14N2O2S B12726518 p-Sulfanilylbenzylamine CAS No. 4393-19-5

p-Sulfanilylbenzylamine

Cat. No.: B12726518
CAS No.: 4393-19-5
M. Wt: 262.33 g/mol
InChI Key: HLCZHPINLSRYNY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: p-Sulfanilylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of p-Sulfanilylbenzylamine involves its interaction with bacterial enzymes involved in folate synthesis. The sulfonamide group mimics p-aminobenzoic acid (PABA) , a substrate for the enzyme dihydropteroate synthase . By competitively inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

  • Sulfanilamide
  • Sulfadiazine
  • Sulfamethoxazole

Comparison: Compared to these similar compounds, p-Sulfanilylbenzylamine has a unique benzylamine moiety, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged to develop new antibacterial agents with improved efficacy and reduced resistance .

Properties

CAS No.

4393-19-5

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-[4-(aminomethyl)phenyl]sulfonylaniline

InChI

InChI=1S/C13H14N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,9,14-15H2

InChI Key

HLCZHPINLSRYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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